Theranostic Activity: Intrinsic Anticancer Efficacy Lacking in Imaging-Only Phenaleno-isoquinolinium Analogs
MF33 demonstrates intrinsic anticancer activity in vivo, a property absent in structurally related phenaleno-isoquinolinium imaging agents such as MF37–41 [1]. In a murine colorectal cancer model, repeated intraperitoneal administration of MF33 resulted in significant tumor growth inhibition [1]. This dual imaging-therapy functionality distinguishes MF33 from earlier-generation analogs that were validated solely for sentinel lymph node visualization without therapeutic effect [2].
| Evidence Dimension | Antitumor activity in vivo |
|---|---|
| Target Compound Data | Significant tumor growth inhibition in colorectal cancer-bearing mice |
| Comparator Or Baseline | MF37–41 (phenaleno-isoquinolinium salts): No reported antitumor activity |
| Quantified Difference | Qualitative difference: MF33 exhibits therapeutic activity; MF37–41 do not |
| Conditions | Mouse model of colorectal cancer; repeated intraperitoneal dosing |
Why This Matters
Procurement of MF33 enables simultaneous fluorescence tracking and therapeutic intervention in a single agent, eliminating the need for separate imaging and drug molecules and streamlining preclinical theranostic workflows.
- [1] Son, K. H., Lee, D. S., Park, G., Jeon, S. Y., Lee, J.-E., Jeon, H.-J., Lee, S., Park, W.-J., Shin, Y., Kim, S. G., Lee, D.-S., Han, Y. R., Kim, D.-S., & Jeon, Y. H. (2023). Discovery and Feasibility Study of Medical Fluorophore 33 as a Novel Theranostic Agent. ACS Applied Materials & Interfaces, 15(39), 45539–45548. View Source
- [2] Han, Y. R., Lee, D. S., Lee, S. B., Jeon, H. J., Lee, S., Sung, S. E., Lee, C. H., Cho, S. J., Kim, K. S., Kim, D. S., & Jeon, Y. H. (2021). Discovery of novel phenaleno isoquinolinium-based fluorescence imaging agents for sentinel lymph node mapping. Journal of Materials Chemistry B, 9(48), 9946–9950. View Source
